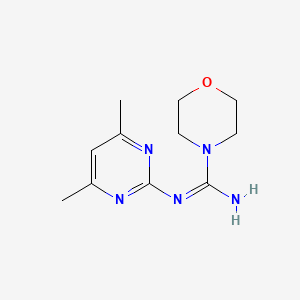

![molecular formula C11H10ClN5O6 B5317993 3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate](/img/structure/B5317993.png)

3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate" often involves the reaction of specific nitrophenyl compounds with nucleophiles. For example, the reaction of 5-methyl-2-(p-nitrophenyl)oxazolo[3,2-a]pyridinium perchlorate with ammonia and hydrazine produces different heterocyclic compounds, indicating a complex synthesis pathway that could be related to the target compound's synthesis (Babaev et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds in the imidazo[1,2-b][1,2,4]triazole class is characterized by heterocycles containing nitrogen atoms. X-ray structural studies are often employed to determine the precise molecular geometry, as seen in related compounds (Pei et al., 1996). These studies reveal the positioning of nitro groups and the overall shape of the molecule, which is crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of "this compound" can be inferred from related compounds, which undergo various nucleophilic substitutions and ring transformations. These reactions are indicative of the compound's ability to form new bonds and undergo structural changes, which is significant for its chemical versatility (Suwiński et al., 1992).

Physical Properties Analysis

The physical properties of compounds within this class, such as density, melting point, and thermal stability, can be determined through various spectroscopic and thermal analysis methods. For example, related energetic salts have been characterized for their thermal stability and sensitivity to mechanical stimuli, providing insight into the physical stability and safety of handling (Jadhav et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, formation of salts, and potential as energetic materials, are critical aspects of understanding "this compound." Studies on similar compounds show a range of reactions with nucleophiles, the formation of hydrogen bonds, and the creation of new heterocycles, highlighting the compound's chemical versatility and potential applications (Lewczuk et al., 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit anti-che activity by inhibiting both ache and buche activities .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Based on the structural similarity to other triazole derivatives, it can be hypothesized that it may interact with its targets through a similar mechanism .

Result of Action

Similar compounds have demonstrated cytotoxic effects , suggesting that this compound may have similar effects.

Action Environment

It is known that solvent-crystal interface interactions can determine the primary morphology of growing crystals , which may influence the compound’s action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if the compound is highly reactive or unstable, it could pose a risk of explosion or fire. Additionally, if the compound or its degradation products are toxic, it could pose health risks .

Orientations Futures

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicine, materials science, or chemical synthesis. Additionally, researchers could investigate ways to improve the synthesis process for this compound, to make it more efficient or environmentally friendly .

Propriétés

IUPAC Name |

3-methyl-5-(4-nitrophenyl)-1H-imidazo[1,2-b][1,2,4]triazol-3-ium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2.ClHO4/c1-14-7-12-15-6-10(13-11(14)15)8-2-4-9(5-3-8)16(17)18;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPVDKPREUORBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CNN2C1=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

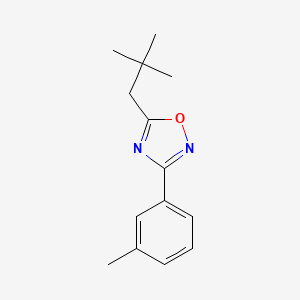

![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5317927.png)

![2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5317929.png)

![1'-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5317935.png)

![5-methoxy-2-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5317937.png)

![4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5317960.png)

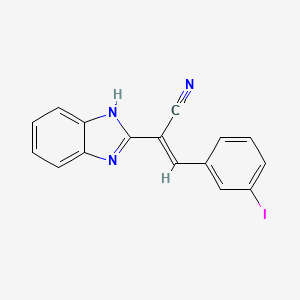

![6-[2-(3-iodophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5317961.png)

![5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5317966.png)

![6-methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5317972.png)

![3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5317978.png)

![4-benzyl-3-ethyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5317998.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318010.png)